

An In-depth Technical Guide to DBCO-PEG12-acid

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Compound of Interest

Compound Name: DBCO-PEG12-acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dibenzocyclooctyne-Polyethylene Glycol (12 units)-Acid (**DBCO-PEG12-acid**), a key reagent in bioconjugation and drug development. It details its chemical properties, applications, and a general protocol for its use in creating stable bioconjugates.

Core Properties of DBCO-PEG12-acid

DBCO-PEG12-acid is a heterobifunctional linker that plays a crucial role in the field of bioconjugation. It features a dibenzocyclooctyne (DBCO) group at one end and a carboxylic acid at the other, separated by a hydrophilic 12-unit polyethylene glycol (PEG) spacer. The DBCO group facilitates copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for covalent bonding with azide-containing molecules in aqueous environments without the need for a toxic copper catalyst.[1][2][3] The terminal carboxylic acid can be activated to react with primary amine groups, forming stable amide bonds.[4] The PEG12 spacer enhances the water solubility of the molecule and provides flexibility, which helps to minimize steric hindrance during conjugation.[4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **DBCO-PEG12-acid**.

Property	Value	References
Molecular Weight	905.1 g/mol	
Molecular Formula	C ₄₆ H ₆₈ N ₂ O ₁₆	
CAS Number	2353410-00-9	
Purity	≥95%	
Solubility	DMSO, DCM, DMF	
Storage Condition	-20°C	

Applications in Research and Drug Development

The unique properties of **DBCO-PEG12-acid** make it a versatile tool in several research and development areas:

- **Bioconjugation:** It is widely used to link biomolecules, such as proteins, peptides, and oligonucleotides, to other molecules or surfaces.
- **Antibody-Drug Conjugates (ADCs):** In ADC development, this linker can be used to attach cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells.
- **PROTACs:** **DBCO-PEG12-acid** serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.
- **Probe Development:** It is instrumental in constructing multifunctional probes for imaging and diagnostic applications.
- **Material Science:** This linker is also utilized for the functionalization of polymers, nanoparticles, and surfaces.

Experimental Protocol: General Procedure for Protein Labeling

This protocol outlines a general two-step procedure for the bioconjugation of a protein with an azide-containing molecule using **DBCO-PEG12-acid**. This process involves the initial activation

of the carboxylic acid on **DBCO-PEG12-acid**, followed by its reaction with a primary amine on the protein, and subsequent copper-free click chemistry with an azide-modified molecule.

Materials:

- **DBCO-PEG12-acid**
- Protein of interest (e.g., antibody)
- Azide-containing molecule (e.g., fluorescent dye, small molecule drug)
- Activation reagents for carboxylic acid (e.g., EDC, Sulfo-NHS)
- Anhydrous DMSO or DMF
- Reaction Buffer (e.g., PBS, pH 7.2-7.5, amine-free)
- Quenching reagent (e.g., Tris or hydroxylamine)
- Desalting column for purification

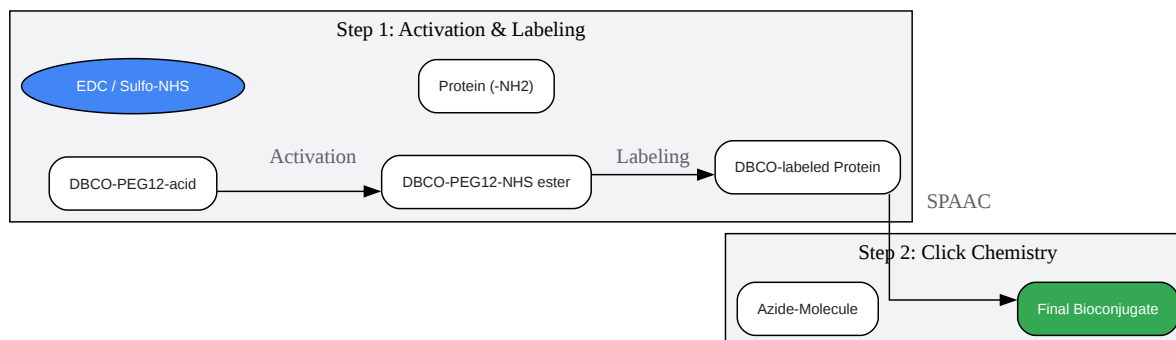
Procedure:

- Preparation of DBCO-PEG12-NHS ester:
 - Dissolve **DBCO-PEG12-acid** in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mM).
 - Activate the carboxylic acid by adding EDC and Sulfo-NHS in a molar excess to the **DBCO-PEG12-acid** solution.
 - Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
- Labeling of Protein with DBCO:
 - Prepare the protein in an amine-free buffer at a concentration of 1-5 mg/mL.

- Add the activated DBCO-PEG12-NHS ester solution to the protein solution. A molar excess of 20-30 fold of the DBCO reagent is recommended for antibodies. The final concentration of the organic solvent should be kept low (e.g., <20%) to maintain protein stability.
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
- Quench the reaction by adding a quenching reagent like Tris to a final concentration of 50-100 mM to consume any unreacted NHS ester.
- Purify the DBCO-labeled protein using a desalting column to remove excess, unreacted DBCO reagent.
- Copper-Free Click Chemistry Reaction:
 - Prepare the azide-containing molecule in a compatible buffer.
 - Add the azide-containing molecule to the purified DBCO-labeled protein. A molar excess of 1.5-10 equivalents of the azide molecule can be used to drive the reaction to completion.
 - Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
- Final Purification and Characterization:
 - Purify the final bioconjugate using an appropriate chromatography method (e.g., size exclusion, ion exchange, or reverse-phase HPLC) to remove any unreacted azide-containing molecule.
 - Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling. The DBCO group has an absorbance at approximately 309 nm which can be used to monitor the reaction.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the bioconjugation of a protein with an azide-containing molecule using **DBCO-PEG12-acid**.



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Caption: General workflow for protein bioconjugation using **DBCO-PEG12-acid**.

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